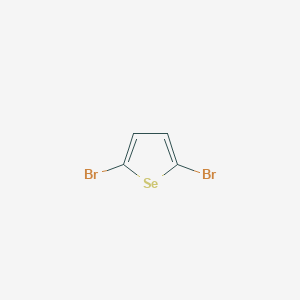

2,5-Dibromoselenophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromoselenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2Se/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYFAXYTKFYUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C([Se]C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540882 | |

| Record name | 2,5-Dibromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-36-8 | |

| Record name | 2,5-Dibromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoselenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Core Heterocycle: Unearthing the Origins of 2,5-Dibromoselenophene Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Elemental Curiosity to a Versatile Building Block

The journey into the world of selenophenes, the selenium analogs of thiophene and furan, began in the late 19th century, driven by a fundamental curiosity about the influence of heteroatoms on the properties of aromatic systems. While the history of organoselenium chemistry can be traced back to 1836, the specific exploration of selenium-containing heterocycles is a more recent chapter.[1][2] This guide delves into the foundational research that led to the synthesis and characterization of a particularly crucial derivative: 2,5-Dibromoselenophene. This molecule, with its reactive bromine atoms at key positions, would become an invaluable building block for the synthesis of a vast array of more complex selenophene-containing compounds, finding applications in materials science and drug discovery.

The Dawn of Selenophene Chemistry: Early Syntheses of the Parent Ring

The first successful synthesis of a selenophene derivative was reported by Paal in 1885, who prepared 2,5-dimethylselenophene by treating hexane-2,5-dione with phosphorus pentaselenide.[3] However, the parent compound, selenophene itself, remained elusive for several more decades. It wasn't until 1927 that Mazza and Solazzo reported the first confirmed synthesis of selenophene by reacting selenium with acetylene at high temperatures. These early methods, while groundbreaking, were often low-yielding and required harsh reaction conditions.

A significant advancement came with the work of Briscoe and Peel in 1928, who also synthesized selenophene from the reaction of acetylene and selenium.[3] These pioneering efforts laid the necessary groundwork for exploring the reactivity of the selenophene ring and the synthesis of its derivatives. The numbering of the selenophene ring starts from the selenium atom as position 1.

The Pivotal Moment: The First Synthesis of this compound

The advent of a readily accessible route to the parent selenophene opened the door for systematic investigations into its chemical behavior. A key early discovery was that selenophene undergoes electrophilic substitution reactions, similar to its aromatic cousins, thiophene and benzene. This reactivity is central to the origin of this compound research.

The first documented synthesis of this compound was reported by S. Umezawa in a 1939 publication in the Bulletin of the Chemical Society of Japan. This work marked a critical milestone in selenophene chemistry, providing a straightforward method to introduce functional handles onto the selenophene core.

Causality Behind the Experimental Choices of the Era

In the early 20th century, the toolbox of synthetic organic chemists was more limited than today. The choice of reagents and reaction conditions was guided by established principles of aromatic chemistry. The bromination of selenophene was a logical extension of the known reactivity of other aromatic heterocycles.

-

Electrophilic Aromatic Substitution: The prevailing understanding was that the electron-rich selenophene ring would be susceptible to attack by electrophiles. Bromine (Br₂) was a well-established and potent electrophilic brominating agent.

-

Solvent Choice: The use of a non-polar, inert solvent like carbon disulfide (CS₂) was common for bromination reactions to avoid side reactions with the solvent.

-

Temperature Control: The reaction was likely performed at a low temperature to control the reactivity of bromine and minimize over-bromination or decomposition of the starting material and product. The greater reactivity of selenophene compared to thiophene would have necessitated milder conditions.

Foundational Experimental Protocol: The Umezawa Synthesis of this compound

The following is a reconstruction of the likely experimental protocol based on the chemical knowledge and practices of the 1930s, as would have been employed by Umezawa.

Objective: To synthesize this compound via the direct bromination of selenophene.

Materials:

-

Selenophene

-

Liquid Bromine (Br₂)

-

Carbon Disulfide (CS₂), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: A solution of selenophene in anhydrous carbon disulfide was prepared in a flask equipped with a dropping funnel and a stirrer. The flask was cooled in an ice-salt bath to a temperature of approximately -10°C to 0°C.

-

Bromine Addition: A solution of liquid bromine in carbon disulfide was added dropwise to the cooled selenophene solution with constant stirring. The addition was carried out at a rate that maintained the low temperature of the reaction mixture. The molar ratio of bromine to selenophene was crucial, with a slight excess of bromine being used to ensure complete dibromination.

-

Reaction Monitoring: The progress of the reaction was likely monitored by the disappearance of the characteristic reddish-brown color of bromine.

-

Workup: Upon completion of the reaction, the mixture was carefully poured into a cold, dilute aqueous solution of sodium bicarbonate to neutralize any remaining hydrobromic acid (HBr) and unreacted bromine.

-

Extraction: The organic layer was separated using a separatory funnel. The aqueous layer was extracted with a fresh portion of carbon disulfide to recover any dissolved product.

-

Drying: The combined organic extracts were dried over an anhydrous drying agent like magnesium sulfate or calcium chloride.

-

Purification: The drying agent was removed by filtration, and the carbon disulfide was removed by distillation. The resulting crude this compound was then purified by fractional distillation under reduced pressure to yield the final product.

Characterization in the Early Days

In the 1930s, the characterization of a new compound relied on a combination of physical and chemical methods:

| Parameter | Method of Determination | Expected Observation for this compound |

| Boiling Point | Distillation under reduced pressure. | A specific boiling point at a given pressure. |

| Density | Measurement of mass and volume. | A value greater than that of selenophene. |

| Refractive Index | Use of a refractometer. | A characteristic refractive index. |

| Elemental Analysis | Combustion analysis to determine the percentage composition of C, H, and Se. | The experimental percentages would align with the calculated values for C₄H₂Br₂Se. |

| Chemical Reactivity | Further reactions, such as Grignard formation, to confirm the presence of the C-Br bonds. | Successful formation of a di-Grignard reagent would indicate the presence of two reactive bromine atoms. |

Logical and Experimental Workflow of Early Selenophene Chemistry

Caption: Early workflow from selenophene synthesis to its derivatives.

The Self-Validating System of Early Research

The trustworthiness of these early findings was established through a self-validating system of logical progression and experimental verification:

-

Analogy to Known Chemistry: The synthesis was based on the well-understood principles of electrophilic aromatic substitution, providing a strong theoretical foundation.

-

Systematic Derivatization: The successful conversion of this compound into other derivatives (e.g., via Grignard reagents) would have served as chemical proof of its structure. The ability to predictably functionalize the molecule validated the initial synthesis.

-

Consistent Physical Properties: The reproducibility of the physical constants (boiling point, density, etc.) by other researchers would have confirmed the identity and purity of the synthesized compound.

Conclusion: A Foundation for the Future

The pioneering work of S. Umezawa in the late 1930s on the synthesis of this compound was a pivotal moment in the history of organoselenium chemistry. This seemingly simple dibrominated heterocycle became a gateway to a vast and diverse family of selenophene-containing molecules. The logical application of established chemical principles and the rigorous characterization methods of the time laid a trustworthy foundation upon which decades of research in materials science, medicinal chemistry, and organic synthesis have been built. The origins of this compound research exemplify the power of fundamental investigation in unlocking the potential of novel chemical entities.

References

A Technical Guide to the Historical Synthesis of 2,5-Dibromoselenophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromoselenophene is a cornerstone building block in the fields of organic electronics, materials science, and medicinal chemistry. Its symmetrically disubstituted dihalide structure offers two reactive sites for facile functionalization via cross-coupling reactions, enabling the construction of complex π-conjugated systems and novel pharmaceutical scaffolds. This technical guide provides an in-depth exploration of the historical methods for synthesizing this pivotal precursor. We will dissect the foundational strategies, focusing on the direct electrophilic bromination of selenophene and the formative Paal-Knorr ring-closure synthesis. By examining the causality behind experimental choices, mechanistic underpinnings, and the evolution of these protocols, this guide offers field-proven insights for today's researchers. Detailed, self-validating experimental procedures are provided for each core method, supported by comparative data and authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of this compound

Selenophenes, the selenium analogs of thiophenes and furans, have garnered significant interest due to the unique electronic properties conferred by the selenium heteroatom, including a lower aromaticity and a higher HOMO energy level compared to thiophene. These characteristics make selenophene-containing polymers and small molecules highly desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as pharmacophores.

Within this class of heterocycles, this compound stands out as a particularly valuable intermediate. The bromine atoms at the α-positions (C2 and C5) are readily displaced through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation protocols. This allows for the precise and predictable installation of a wide range of aryl, heteroaryl, and vinyl substituents, making it an indispensable precursor for building up complex molecular architectures. This guide delves into the historical development of its synthesis, providing a foundational understanding for its application in modern research.

Foundational Strategy: Direct Electrophilic Bromination of Selenophene

The most direct and historically significant route to this compound is the electrophilic aromatic substitution of the parent selenophene ring. The selenium atom, being a heteroatom with available lone pairs, activates the aromatic ring towards electrophilic attack, preferentially directing incoming electrophiles to the adjacent α-positions (C2 and C5).

Mechanistic Rationale: The Path of Electrophilic Attack

The mechanism proceeds via a classical electrophilic aromatic substitution pathway. A bromine electrophile (Br⁺), typically generated from molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is attacked by the π-electron system of the selenophene ring. This attack preferentially occurs at the C2 position, forming a stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and onto the selenium atom. Subsequent loss of a proton from the C2 position restores aromaticity and yields 2-bromoselenophene. Given that the first bromine substituent is also activating, a second bromination readily occurs at the vacant C5 position to yield the thermodynamically stable 2,5-dibromo product.

Preliminary Investigations into 2,5-Dibromoselenophene Reactivity: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the reactivity of 2,5-dibromoselenophene, a pivotal building block in the synthesis of advanced organic materials and pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a Senior Application Scientist’s perspective on the causality behind experimental choices, emphasizing self-validating systems and authoritative scientific grounding. We will delve into the synthesis of the core molecule, its selective functionalization through carefully controlled lithiation, and its subsequent elaboration via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. The unique electronic properties conferred by the selenium heteroatom will be a recurring theme, with practical applications in organic electronics and medicinal chemistry highlighted.

Introduction: The Significance of the Selenophene Moiety

The strategic incorporation of selenium into π-conjugated systems has emerged as a powerful tool for tuning the optoelectronic and pharmacological properties of organic molecules. Selenophenes, as five-membered aromatic heterocycles, are isosteric to the more commonly encountered thiophenes but possess distinct characteristics stemming from the larger atomic radius and higher polarizability of the selenium atom.[1] This often leads to a more quinoidal character in the polymer backbone, resulting in a reduced bandgap, enhanced intermolecular interactions, and consequently, higher charge carrier mobility in organic field-effect transistors (OFETs).[1]

In the realm of medicinal chemistry, organoselenium compounds have garnered significant attention for their diverse biological activities, including antioxidant, anticancer, and kinase inhibitory effects.[2][3] The selenophene scaffold serves as a versatile template for the development of novel therapeutic agents, with some derivatives showing potent inhibition of kinases like CHK1 and EGFR.[1]

This compound stands out as a particularly valuable starting material. The two bromine atoms provide reactive handles for sequential and selective functionalization, enabling the synthesis of a vast array of both symmetrical and unsymmetrical 2,5-disubstituted selenophenes. This guide will illuminate the key transformations that unlock the synthetic potential of this versatile building block.

Synthesis and Characterization of this compound

While commercially available, an in-house synthesis of this compound from selenophene is often a cost-effective and practical first step for large-scale applications. The direct bromination of the electron-rich selenophene ring is a facile process, typically proceeding with high regioselectivity for the 2 and 5 positions.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction is performed in the dark to prevent radical side reactions that can be initiated by light. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the reagent.

Materials:

-

Selenophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve selenophene (1.0 eq) in anhydrous DCM in a round-bottom flask wrapped in aluminum foil.

-

Cool the solution to 0 °C using an ice bath.

-

Add NBS (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours in the dark.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Characterization Data

The structural integrity of the synthesized this compound should be confirmed by spectroscopic methods.

| Data Type | Expected Values |

| ¹H NMR (CDCl₃) | δ ~7.15 ppm (s, 2H) |

| ¹³C NMR (CDCl₃) | δ ~132 ppm (CH), ~112 ppm (C-Br)[4] |

| Appearance | Colorless to light yellow liquid |

The Keystone Reaction: Selective Monolithiation

The ability to selectively functionalize one of the C-Br bonds while leaving the other intact is the cornerstone of unsymmetrical 2,5-disubstituted selenophene synthesis. This is typically achieved through a halogen-metal exchange reaction using an organolithium reagent at low temperature.

Causality of Experimental Choices: The choice of a non-coordinating solvent like toluene or hexane at very low temperatures (-78 °C) is critical for achieving high selectivity.[5] At this temperature, the lithiation is kinetically controlled. The use of a stoichiometric amount of n-butyllithium (n-BuLi) ensures that only one bromine atom is exchanged. The resulting 5-bromo-2-lithioselenophene is a powerful nucleophile that can be trapped with a wide variety of electrophiles.

Experimental Protocol: Selective Monolithiation and Trapping with an Electrophile

Safety Precaution: Organolithium reagents such as n-BuLi are highly pyrophoric and moisture-sensitive. This procedure must be carried out under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.[6]

Materials:

-

This compound (1.0 eq)

-

n-Butyllithium (1.05 eq, solution in hexanes)

-

Anhydrous Toluene

-

Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or a boronic ester for subsequent Suzuki coupling)

-

Anhydrous Tetrahydrofuran (THF) for certain electrophiles

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous toluene and cool to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.0 eq) to the cooled solvent.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

In a separate flask, dissolve the chosen electrophile (1.2 eq) in anhydrous THF (if necessary) and cool to -78 °C.

-

Transfer the freshly prepared 5-bromo-2-lithioselenophene solution to the electrophile solution via a cannula.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Building Complexity: Palladium-Catalyzed Cross-Coupling Reactions

With the ability to selectively introduce a functional group at one position, the remaining C-Br bond serves as a handle for further elaboration using palladium-catalyzed cross-coupling reactions. These reactions are indispensable for forming C-C bonds and constructing complex conjugated systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[3]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Emerging Research Frontiers for Selenophene-Based Compounds: A Guide for Innovators in Science and Drug Development

An In-depth Technical Guide

Foreword: Beyond Thiophene—The Dawn of the Selenophene Era

For decades, the thiophene ring has been a cornerstone of organic electronics and medicinal chemistry, a reliable and well-understood heterocyclic scaffold. However, the relentless pursuit of enhanced performance and novel functionality has drawn our attention to its heavier chalcogen analogue: selenophene. The substitution of sulfur with selenium is not a trivial change; it fundamentally alters the electronic and physical properties of the resulting molecule, unlocking new potential that often surpasses the capabilities of traditional thiophene-based systems.

As a Senior Application Scientist, my focus is on the intersection of novel materials and practical, high-impact applications. This guide is structured not as a rigid textbook, but as a narrative journey through the most exciting and rapidly evolving research areas for selenophene-based compounds. We will move from the foundational principles that give selenophene its unique advantages to its tangible applications in next-generation electronics, targeted therapeutics, and advanced optical materials. The protocols and data within are presented to be both instructive and self-validating, providing a trustworthy foundation for researchers, scientists, and drug development professionals to build upon. This is a guide for those looking to move beyond the established and explore the frontier.

Chapter 1: The Selenophene Advantage in Organic Electronics

The incorporation of selenophene into conjugated systems is a strategic design choice rooted in fundamental chemical principles. The larger atomic radius and lower electronegativity of selenium compared to sulfur lead to a cascade of beneficial effects for electronic materials.

Core Principles: Why Selenium Excels

Selenophene's superiority in many electronic applications stems from its inherent properties. It possesses lower aromaticity and is more easily polarized than thiophene.[1][2] This increased polarizability of the selenium atom enhances intermolecular Se-Se interactions, which can lead to more ordered molecular packing in the solid state—a critical factor for efficient charge transport.[3]

Furthermore, the inclusion of selenophene typically reduces the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][4] This narrowed bandgap is a direct result of a more quinoidal character in the conjugated backbone, which facilitates intramolecular charge transfer (ICT) and pushes absorption profiles towards longer wavelengths.[1][5] According to Density Functional Theory (DFT) calculations, selenophene has a smaller HOMO-LUMO gap compared to both furan and its closer analogue, thiophene, making it inherently better suited for capturing a broader spectrum of light.[1][2]

Caption: Comparative HOMO/LUMO energy levels of common heterocycles.

Organic Photovoltaics (OPVs): Pushing Efficiency Records

In the realm of OPVs, replacing sulfur with selenium has proven to be a highly effective strategy for boosting device efficiency.[2][6] Selenophene units are now integral components in both high-performance polymer donors and small-molecule non-fullerene acceptors (NFAs).[1][4] The resulting materials exhibit stronger light absorption in the near-infrared region, improved charge mobility, and optimized morphology in the active layer blend.[3]

Recent studies have demonstrated that this approach yields significant gains in power conversion efficiency (PCE). For instance, chlorinated selenopheno[3,2-b]thiophene-based NFAs have achieved PCEs exceeding 13%, which represents one of the highest values for binary OSCs incorporating selenophene-containing NFAs.[3] Similarly, multi-selenophene-containing polymer acceptors have pushed efficiencies to over 15%, outperforming their direct thiophene analogues.[7]

| Material/Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PM6:SeTIC4Cl | 0.86 | 22.92 | 74.1 | 13.32 | [3] |

| L2:Y6 | 0.83 | 26.35 | 72.0 | 15.80 | [1] |

| PBDB-T-2F:SRID-4F | 0.846 | 20.21 | 75.2 | 13.05 | [1] |

| PSeTPTI/PC71BM | 0.88 | - | - | 6.04 | [8] |

| PFY-3Se based all-PSC | - | - | - | 15.10 | [7] |

Table 1: Performance parameters of selected, recently developed selenophene-based organic solar cells.

Organic Field-Effect Transistors (OFETs): Engineering Superior Charge Transport

For OFETs, the primary goal is to maximize charge carrier mobility. The unique electronic properties of selenophene-containing polymers facilitate this by promoting a more quinoidal structure, which reduces the bandgap and enhances intermolecular interactions.[5] This leads to improved molecular packing in thin films, a prerequisite for efficient charge transport. Polymers incorporating selenophene have demonstrated high hole mobilities, making them excellent candidates for p-channel transistors in next-generation flexible electronics.[5][8]

Experimental Protocol 1.1: Synthesis of a Selenophene-Containing Conjugated Polymer via Stille Coupling

This protocol describes a standard method for synthesizing a donor-acceptor copolymer, a common architecture for high-performance semiconducting polymers.

Rationale: The Stille cross-coupling reaction is chosen for its tolerance of a wide variety of functional groups and its reliability in forming C-C bonds between sp²-hybridized carbons, which is essential for creating a fully conjugated polymer backbone.[5]

Materials:

-

2,5-Bis(trimethylstannyl)selenophene (M1)

-

Dibrominated comonomer (e.g., 4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole) (M2)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous, degassed chlorobenzene or toluene

Procedure:

-

Inert Atmosphere: Set up a Schlenk flask equipped with a condenser and a magnetic stirrer. Purge the entire system with high-purity argon or nitrogen for at least 30 minutes to remove oxygen.

-

Monomer Dissolution: Under a positive pressure of inert gas, add equimolar amounts of M1 and M2 to the flask. Add enough anhydrous solvent (e.g., chlorobenzene) to achieve a monomer concentration of approximately 0.1 M.

-

Catalyst Preparation: In a separate glovebox or Schlenk tube, prepare the catalyst solution. For a typical reaction, use 2 mol% of Pd₂(dba)₃ and 8 mol% of P(o-tol)₃ relative to the monomers. Dissolve the catalyst and ligand in a small amount of the anhydrous solvent.

-

Reaction Initiation: Using a gas-tight syringe, transfer the catalyst solution to the monomer solution.

-

Polymerization: Heat the reaction mixture to 100-110 °C and allow it to stir vigorously under inert atmosphere for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.

-

Collect the polymer fibers by filtration.

-

To remove catalyst residues and oligomers, perform sequential Soxhlet extractions with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the purified polymer fraction.

-

Precipitate the final polymer fraction in methanol again, filter, and dry under vacuum at 40-50 °C for 24 hours.

-

Experimental Protocol 1.2: Fabrication and Characterization of a Bottom-Gate, Top-Contact (BGTC) OFET

Rationale: The BGTC architecture is a standard device geometry for evaluating the performance of new semiconducting polymers. It allows for straightforward fabrication and reliable characterization of key transistor parameters like charge carrier mobility and the on/off ratio.

Materials:

-

Synthesized selenophene-containing polymer

-

Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer (serves as gate electrode and dielectric)

-

Octadecyltrichlorosilane (OTS)

-

Anhydrous toluene

-

High-purity gold (for source/drain electrodes)

-

Organic solvent for polymer (e.g., chloroform, chlorobenzene)

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen.

-

Dielectric Surface Modification: Treat the cleaned substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface. Immediately immerse the substrates in a 2 mM solution of OTS in anhydrous toluene for 20 minutes to form a self-assembled monolayer (SAM). This renders the surface hydrophobic, promoting better polymer film morphology. Rinse with fresh toluene and dry with nitrogen.

-

Semiconductor Deposition: Prepare a solution of the selenophene polymer in a suitable solvent (e.g., 5 mg/mL in chlorobenzene). Deposit the polymer film onto the OTS-treated SiO₂ surface via spin-coating. A typical spin-coating recipe is 1000 rpm for 60 seconds.

-

Annealing: Transfer the substrates to a nitrogen-filled glovebox and anneal them on a hotplate at a temperature optimized for the specific polymer (e.g., 120-150 °C) for 30 minutes. This step improves the crystallinity and molecular ordering of the polymer film.

-

Electrode Deposition: Using a shadow mask to define the source and drain electrodes, thermally evaporate 50 nm of gold onto the polymer film under high vacuum (<10⁻⁶ Torr). The channel length (L) and width (W) are defined by the mask.

-

Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air. Extract the field-effect mobility (μ) from the saturation regime of the transfer curve.

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Chapter 2: Selenophenes in Medicinal Chemistry and Drug Discovery

The rationale for incorporating selenium into bioactive molecules is multifaceted. Selenium is an essential micronutrient for human health, and organoselenium compounds often exhibit unique pharmacological profiles.[9][10] Selenophenes, in particular, are emerging as privileged scaffolds in the design of novel therapeutics.

The Bioisostere Concept: A Gateway to Novel Drugs

In drug design, selenophene is often employed as a bioisostere of benzene or thiophene.[11] This principle involves substituting one chemical group with another that retains similar physical or chemical properties, with the goal of modulating the potency, selectivity, or metabolic profile of a compound. Replacing a benzene ring with a selenophene can alter lipophilicity and electronic distribution, potentially leading to improved target engagement or better pharmacokinetic properties.[11][12]

Anticancer Therapeutics: A Promising Frontier

One of the most active areas of research is the development of selenophene-based anticancer agents.[10][13] A notable example is the class of selenophene-containing chalcones, which have demonstrated significant cytotoxic activity against various cancer cell lines, including human colorectal adenocarcinoma.[9][14]

Mechanism of Action: The anticancer effect of these compounds is often linked to their ability to induce programmed cell death, or apoptosis. Studies have shown that active selenophene analogs can trigger apoptosis through the intrinsic (mitochondrial) pathway.[14][15] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[14]

Caption: Apoptotic pathway induced by a model selenophene anticancer agent.

Experimental Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Since NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present, the level of formazan formation is directly proportional to the number of living cells. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, a standard measure of a compound's cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Selenophene-based test compounds

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the selenophene compounds in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).

-

Incubation: Incubate the plates for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Novel Antibacterial Agents

The search for new antibiotics is a global health priority. Selenophene-based compounds have emerged as promising candidates. For example, analogues of known antistaphylococcal agents where a thiophene ring was replaced by selenophene showed improved activity against DNA gyrase, a primary bacterial enzyme target.[16] Critically, this modification also led to reduced inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity, suggesting a better safety profile.[16]

Chapter 3: Advanced Applications in Bioimaging and Nonlinear Optics

Beyond therapeutics, the unique physicochemical properties of selenophenes are being harnessed for cutting-edge applications in materials science and diagnostics.

Fluorescent Probes and Bioimaging

The incorporation of selenium into fluorophores can profoundly alter their photophysical properties. For instance, attaching selenophene moieties to a BODIPY core results in a red-shift in absorption and emission, enabling color-tunable imaging.[17] These selenium-containing probes have demonstrated the ability to selectively stain lipid droplets within cells, highlighting their potential as tools for cell biology research.[17]

A key feature conferred by the heavy selenium atom is the enhancement of intersystem crossing (ISC)—the process where a molecule transitions from a singlet excited state to a triplet excited state. This property is crucial for applications like photodynamic therapy (PDT), where the triplet state sensitizes the formation of singlet oxygen, a cytotoxic species that can kill cancer cells.[17]

Nonlinear Optical (NLO) Materials

Second-order NLO materials are vital for technologies like frequency doubling in lasers and optical switching. The search for high-performance organic NLO materials is intense. Computational studies using DFT have predicted that selenophene-annulated expanded helicenes could be exceptional NLO materials.[18] These studies show that the introduction of donor and acceptor groups onto the selenophene-containing helical backbone can lead to very large first hyperpolarizability (β) values, a key metric for NLO performance.[18] The intrinsic asymmetry of these chiral structures, combined with the electronic effects of the selenophene rings, makes them a highly promising, though still emerging, area of research.

Chapter 4: Synthetic Strategies and Methodologies

The accessibility of selenophene-based compounds is crucial for their widespread investigation and application. In recent years, the synthetic chemist's toolkit for creating these molecules has expanded significantly.[13][19][20]

Foundational Synthetic Routes

Traditional methods for synthesizing the selenophene core often involve the cyclization of acyclic precursors.[13][21] A common approach is the reaction of a 1,3-diyne with a selenium source. This fundamental transformation provides access to the basic selenophene scaffold, which can then be further functionalized.

Caption: General scheme for selenophene synthesis via diyne cyclization.

Modern Cross-Coupling Techniques

To build the complex, conjugated systems needed for electronics and medicinal applications, modern palladium-catalyzed cross-coupling reactions are indispensable. Reactions like the Suzuki and Stille couplings allow for the precise and efficient formation of C-C bonds, enabling the "stitching" together of selenophene units with other aromatic rings.[13][21]

Experimental Protocol 4.1: Palladium-Catalyzed Suzuki Coupling to Functionalize a Brominated Selenophene

Rationale: The Suzuki coupling is a robust and versatile reaction for forming C(sp²)-C(sp²) bonds. It is widely used to couple aryl halides with arylboronic acids or esters. This protocol is ideal for adding diversity to a pre-formed selenophene core.

Materials:

-

2-Bromo-5-hexylselenophene

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., aqueous potassium carbonate, K₂CO₃)

-

Solvent system (e.g., 1,4-dioxane and water)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2-bromo-5-hexylselenophene (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., 2 M aqueous K₂CO₃, 3.0 eq).

-

Inerting: Add the solvent (e.g., dioxane, to achieve a concentration of ~0.2 M) and degas the mixture by bubbling argon through it for 20 minutes.

-

Catalyst Addition: Under a counterflow of argon, add the palladium catalyst (Pd(PPh₃)₄, 3-5 mol%).

-

Reaction: Heat the mixture to 90 °C and stir under argon for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure functionalized selenophene.

Conclusion and Future Outlook

The field of selenophene-based compounds is rapidly transitioning from a niche academic curiosity to a mainstream area of high-performance materials science and drug discovery. In organic electronics, the consistent improvements in efficiency and charge mobility suggest that selenophenes may become the new gold standard for applications demanding the highest performance. In medicinal chemistry, their unique biological profile and utility as bioisosteres offer a powerful platform for developing next-generation therapeutics against cancer and infectious diseases.

The primary challenge remains the development of more cost-effective and scalable synthetic routes to key selenophene building blocks. As these synthetic hurdles are overcome, we can expect to see an even faster acceleration of innovation. The continued synergy between synthetic chemistry, materials engineering, and pharmacology will undoubtedly cement the place of selenophene-based compounds as a critical component in the future of technology and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Selenophene-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Recent Advances in Selenophene-Based Materials for Organic Solar Cells | Semantic Scholar [semanticscholar.org]

- 7. Selenophenes for Efficient All‐Polymer Solar Cells - ChemistryViews [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 10. Small molecule selenium-containing compounds: Recent development and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biologically Active Selenophenes and Benzo[b]selenophenes: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of selenophene-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Electrochemical Diselenation of BODIPY Fluorophores for Bioimaging Applications and Sensitization of 1 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Theoretical study on the electronic structure and second-order nonlinear optical properties of benzannulated or selenophene-annulated expanded helicenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,5-Dibromoselenophene: Molecular Structure, Properties, and Applications

This guide offers a comprehensive technical overview of 2,5-Dibromoselenophene, a key organoselenium compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and its burgeoning applications. The content is structured to provide not just data, but also insights into the causality behind its chemical behavior and utility.

Molecular Structure and Physicochemical Properties

This compound is a halogenated five-membered heterocyclic compound. Its structure consists of a selenophene ring substituted with bromine atoms at the 2 and 5 positions.

Molecular Formula: C₄H₂Br₂Se[1]

Molecular Weight: 288.83 g/mol [1]

The selenium atom, being larger and more polarizable than sulfur, imparts unique electronic properties to the selenophene ring compared to its thiophene analog. The presence of two electron-withdrawing bromine atoms significantly influences the electron density distribution within the ring, impacting its reactivity and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Light yellow to amber liquid | [2] |

| Boiling Point | 104 °C at 13 mmHg | [2] |

| Density | ~2.50 g/cm³ at 20 °C | [2] |

| Refractive Index | ~1.67 at 20 °C | [2] |

| Solubility | Soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and dimethyl sulfoxide (DMSO). | |

| Storage | Store under an inert atmosphere, refrigerated (0-10 °C), and protected from light and air. | [1][2] |

Synthesis and Purification

The most common and direct route to this compound is through the electrophilic bromination of selenophene. This reaction leverages the electron-rich nature of the selenophene ring, which makes it susceptible to attack by electrophiles.

Underlying Principle: Electrophilic Aromatic Substitution

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the π-electrons of the selenophene ring. The selenium atom's lone pairs contribute to the aromatic system, directing the substitution to the α-positions (2 and 5), which are the most nucleophilic. The stability of the resulting intermediate cation, a σ-complex, is a key factor in this regioselectivity. The subsequent loss of a proton restores the aromaticity of the ring. The use of a slight excess of the brominating agent ensures the disubstitution at both α-positions.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol: Bromination of Selenophene

While a universally standardized protocol can vary, the following outlines a representative procedure based on established chemical principles.

Materials:

-

Selenophene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Tetrahydrofuran (THF) or Acetic Acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve selenophene in a suitable solvent such as THF or acetic acid. Cool the flask in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in THF or Bromine in acetic acid) to the cooled selenophene solution with vigorous stirring. The addition should be dropwise to control the reaction temperature and prevent side reactions. A slight molar excess of the brominating agent is used to ensure complete dibromination.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like hexane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound as a liquid.

Causality in Experimental Choices:

-

Solvent: THF is a good choice as it is relatively inert and can dissolve both the selenophene and NBS. Acetic acid can also be used, particularly with liquid bromine.

-

Temperature Control: The reaction is exothermic; therefore, cooling is essential to prevent over-bromination and the formation of undesired byproducts.

-

Purification: Vacuum distillation is necessary due to the relatively high boiling point of the product and to prevent decomposition at atmospheric pressure.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons at the 3 and 4 positions are chemically equivalent and should appear as a singlet. For comparison, the α-protons in unsubstituted selenophene appear at approximately 7.88 ppm and the β-protons at 7.23 ppm.[3] The electron-withdrawing effect of the bromine atoms would likely cause a downfield shift for the remaining protons in this compound.

¹³C NMR: The carbon NMR spectrum is also expected to be straightforward. Due to symmetry, only two signals should be observed: one for the bromine-substituted carbons (C2 and C5) and another for the proton-bearing carbons (C3 and C4). In unsubstituted selenophene, the α-carbons (C2, C5) resonate at approximately 129.5 ppm and the β-carbons (C3, C4) at 127.8 ppm. The presence of bromine atoms will cause a significant downfield shift for the C2 and C5 carbons and a smaller downfield shift for the C3 and C4 carbons. A literature reference reports the ¹³C NMR of this compound in DMSO.[4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (in CDCl₃) | ~7.3 - 7.5 | Singlet |

| ¹³C (in DMSO) | C2, C5: ~115-125; C3, C4: ~130-135 | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for C-H and C-Br stretching and bending vibrations, as well as vibrations associated with the selenophene ring.

-

C-H stretching: A weak to medium band is expected around 3100 cm⁻¹.

-

C=C stretching (aromatic): Bands are expected in the 1500-1400 cm⁻¹ region.

-

C-Br stretching: A strong band is anticipated in the lower frequency region, typically around 600-500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and multiple selenium isotopes. The most abundant isotopes are ⁸⁰Se, ⁷⁸Se, and ⁸²Se. This will result in a complex cluster of peaks for the molecular ion.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 288, reflecting the isotopic distribution of Br and Se.

-

Loss of Bromine (M-Br)⁺: A significant fragment resulting from the cleavage of a C-Br bond.

-

Loss of Br₂ (M-2Br)⁺: A fragment corresponding to the selenophene radical cation.

Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to construct larger conjugated systems.

Suzuki Cross-Coupling Polymerization

A major application of this compound is in the synthesis of conjugated polymers for organic electronics. Through Suzuki cross-coupling reactions with diboronic acids or esters, alternating copolymers can be synthesized. These polymers often exhibit desirable optoelectronic properties for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[5]

References

The Alchemist's Guide to Selenophenes: Unlocking Novel Derivatives from 2,5-Dibromoselenophene

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Fifth Chalcogen

In the landscape of heterocyclic chemistry, selenophenes, the selenium-containing isosteres of thiophenes and furans, represent a frontier ripe for exploration. Their unique electronic properties, stemming from the diffuse orbitals of the selenium atom, impart distinct characteristics to the molecules that contain them. This has led to a surge in interest in their application in both materials science, particularly in the realm of organic electronics, and in medicinal chemistry, where they serve as promising scaffolds for novel therapeutics.[1]

This guide provides a deep dive into the synthetic strategies for deriving novel molecules from a versatile and readily accessible starting material: 2,5-Dibromoselenophene. We will move beyond a simple recitation of protocols to explore the underlying principles that govern the reactivity of this compound, empowering you to not only replicate but also innovate.

The Cornerstone: Understanding this compound

The journey into novel selenophene derivatives begins with a solid understanding of our starting material. This compound is the workhorse for many synthetic chemists in this field due to the two reactive C-Br bonds at the alpha-positions, which are primed for a variety of cross-coupling reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the direct bromination of selenophene.

Experimental Protocol: Bromination of Selenophene

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve selenophene (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (2.2 equivalents) in THF to the selenophene solution at 0°C.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.[2]

The Art of the Couple: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3] We will explore three of the most powerful techniques: Suzuki-Miyaura, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Aryl-Selenophene Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of 2,5-diarylselenophenes.[4] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[5]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Phosphine ligands, such as PPh₃, are commonly used to stabilize the palladium catalyst.[6] The base is required to activate the organoboron species for transmetalation.[7]

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis of a Symmetrical 2,5-Diarylselenophene

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (4 mol%), and a base like K₃PO₄ (3.5 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[6]

Table 1: Representative Suzuki-Miyaura Coupling Reactions with 2,5-Dihaloheterocycles

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 88 |

Data is representative and adapted from analogous reactions with dihalothiophenes.[6]

Stille Coupling: A Versatile Alternative

The Stille coupling offers another powerful method for C-C bond formation, utilizing organostannane reagents.[8] A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups.[9] However, a significant drawback is the toxicity of the tin reagents and byproducts, necessitating careful handling and purification.[10][11]

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocol: Synthesis of a Symmetrical 2,5-Diarylselenophene via Stille Coupling

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1 equivalent), the organostannane reagent (2.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent: Add a dry, degassed solvent like toluene or DMF.

-

Reaction Conditions: Heat the mixture to 80-110°C for 12-24 hours.

-

Work-up: After cooling, dilute the reaction with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Purification: Separate the organic layer, dry, concentrate, and purify by column chromatography.[12]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the go-to reaction for forming C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the selenophene core.[13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[14]

Experimental Protocol: Synthesis of a Symmetrical 2,5-Dialkynylselenophene

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Alkyne Addition: Add the terminal alkyne (2.2-2.5 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (50-80°C) until completion.

-

Work-up and Purification: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, dry, concentrate, and purify by column chromatography.[13][15]

Crafting Asymmetry: Stepwise and One-Pot Approaches

The synthesis of unsymmetrical 2,5-disubstituted selenophenes opens up a vast chemical space for fine-tuning molecular properties. This can be achieved through a stepwise approach or, more elegantly, via one-pot procedures.

The Stepwise Strategy

This classic approach involves the monosubstitution of this compound, isolation of the 2-bromo-5-substituted intermediate, followed by a second, different cross-coupling reaction. Controlling the stoichiometry of the first coupling partner (using slightly less than one equivalent) is key to maximizing the yield of the monosubstituted product.

Caption: Stepwise synthesis of unsymmetrical selenophenes.

The Elegance of the One-Pot Synthesis

One-pot syntheses are highly desirable as they reduce reaction time, solvent waste, and purification steps.[3] For this compound, this can be achieved by leveraging the differential reactivity of the C-Br bonds or by careful, sequential addition of reagents. For instance, a first Suzuki coupling can be performed at a lower temperature, followed by the addition of a second boronic acid and an increase in temperature to drive the second coupling.

Applications: From Benchtop to Breakthrough

The novel derivatives synthesized from this compound are not mere chemical curiosities; they are enabling technologies in cutting-edge fields.

Materials Science: Illuminating the Future with OLEDs

2,5-Diarylselenophenes are excellent candidates for use in organic light-emitting diodes (OLEDs). The extended π-conjugation across the selenophene and aryl rings can lead to materials with high photoluminescence quantum yields and tunable emission colors. The selenium atom can also enhance intermolecular interactions, leading to better charge transport properties in thin films.

Drug Discovery: Targeting Cancer with Precision

Selenophene-containing molecules have shown significant promise as anticancer agents.[2][16][17][18] For example, certain selenophene derivatives have been found to act as potent tubulin polymerization inhibitors, a mechanism of action shared by several successful chemotherapy drugs.[9] The ability to readily synthesize a diverse library of substituted selenophenes from this compound allows for systematic structure-activity relationship (SAR) studies to optimize their therapeutic potential.

Table 2: Anticancer Activity of Selenophene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Selenophene-based Chalcones | HT-29 (Colon) | 19.98 | Induction of Apoptosis |

| Benzoselenophene Analogs | SK-OV3 (Ovarian) | 0.0005 | Cytotoxicity |

Data is illustrative of the potential of selenophene-containing compounds.[2][16]

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile building block for the synthesis of a wide array of novel selenophene derivatives. Through the mastery of palladium-catalyzed cross-coupling reactions, chemists can precisely engineer molecules with tailored electronic and biological properties. The continued exploration of new catalytic systems, the development of more efficient one-pot methodologies, and the in-depth biological evaluation of these novel compounds will undoubtedly lead to significant advancements in both materials science and drug discovery. The journey into the world of selenophenes is far from over; it is a path illuminated by the promise of discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of selenophene-containing flavonols and 2-styrylchromones: Evaluation of their activities compared with selenophene-containing chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to Suzuki Coupling with 2,5-Dibromoselenophene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Selenophenes

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the synthesis of conjugated systems, such as biaryls and polyolefins, which are core structures in numerous pharmaceutical agents and organic electronic materials.[2][3][4] This guide focuses on a specific, yet highly valuable, application of this reaction: the step-by-step protocol for the Suzuki coupling of 2,5-Dibromoselenophene.

Selenophene derivatives are of considerable interest due to their unique electronic properties and biological activities, including antioxidant, antitumor, and antibacterial effects.[5] The ability to selectively functionalize the 2 and 5 positions of the selenophene ring opens up a vast chemical space for the development of novel compounds. The protocol detailed herein provides a reliable method for the synthesis of 2,5-diarylselenophenes, offering both mono- and double-coupling strategies.

Understanding the "Why": The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The aryl group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

This cycle highlights the critical roles of the palladium catalyst, the base, and the solvent system, all of which will be addressed in the following protocol.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2,5-Diarylselenophenes

This protocol is designed for the double Suzuki coupling of this compound with an arylboronic acid. Modifications for mono-arylation are discussed in the "Optimization and Considerations" section.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >97% | Commercially Available | Handle in a fume hood with appropriate PPE. |

| Arylboronic Acid | >98% | Commercially Available | Choose a specific arylboronic acid for your target molecule. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Commercially Available | Air-sensitive; handle under an inert atmosphere. |

| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | A suitable base for this reaction.[4] |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |

| Deionized Water | N/A | In-house | Degas thoroughly before use. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine | Saturated NaCl(aq) | In-house | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying the organic layer. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki coupling of this compound.

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and potassium phosphate (4.0 mmol, 4.0 equiv).[4]

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).[4]

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the dibromoselenophene. Potassium phosphate is an effective base for this transformation, and 3-5 mol% of the palladium catalyst is a typical loading for Suzuki couplings.

-

-

Inert Atmosphere:

-

Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

-

Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

-

-

Solvent Addition:

-

Prepare a degassed 4:1 mixture of 1,4-dioxane and water. To do this, bubble argon through the solvent mixture for at least 30 minutes.

-

Using a syringe, add the degassed solvent mixture to the Schlenk flask to achieve a concentration of 0.1-0.2 M with respect to the this compound.

-

Rationale: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is essential for the activation of the boronic acid with the base.[1] Degassing the solvent removes dissolved oxygen.

-

-

Reaction:

-

Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

-

To take a sample for analysis, briefly remove the flask from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe under a positive pressure of inert gas.

-

Rationale: Monitoring the reaction allows for the determination of the optimal reaction time and ensures the complete consumption of the starting material.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the flask and transfer the contents to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Rationale: This standard aqueous work-up removes the inorganic salts and other water-soluble impurities.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Rationale: Column chromatography is a standard and effective method for purifying the desired product from any remaining starting materials, byproducts, and catalyst residues.

-

Optimization and Considerations

-

Mono- vs. Di-substitution: To favor mono-arylation, reduce the amount of arylboronic acid to 1.0-1.2 equivalents. The reaction temperature and time may also need to be adjusted to prevent the second coupling from occurring. The regioselectivity of the first coupling on similar dibromoheterocycles is often influenced by the electronic properties of the ring.[10][11]

-

Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos) can offer improved reactivity for challenging substrates.[8]

-

Base Selection: Other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[6] The choice of base can influence the reaction rate and yield.

-

Challenges with Heteroaryl Halides: Suzuki couplings involving heteroaryl halides can sometimes be challenging due to catalyst poisoning by the heteroatom or the propensity of heteroaryl boronic acids to undergo protodeboronation.[12] Careful optimization of the reaction conditions is key to overcoming these issues.

-

Reaction Monitoring Techniques: Besides TLC and GC-MS, NMR spectroscopy can be a powerful tool for monitoring the reaction in real-time, providing quantitative data on the consumption of starting materials and the formation of products.[13][14]

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the Suzuki coupling of this compound. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology for the synthesis of a wide array of novel selenophene-containing molecules for applications in drug discovery and materials science.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]